molecular formula C15H27NO3 B13235501 tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B13235501
M. Wt: 269.38 g/mol
InChI Key: IPMIINHVQIBTHE-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is a spirocyclic carbamate derivative characterized by a 1-oxaspiro[4.5]decane core, where the oxygen atom is part of the spirocyclic ether ring. This compound belongs to a class of molecules widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of opioid receptor modulators and other bioactive molecules. Its structure combines a carbamate group with a tert-butyl moiety, which enhances steric bulk and metabolic stability, making it valuable for drug discovery .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-oxaspiro[4.5]decan-3-yl)carbamate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16(4)12-10-15(18-11-12)8-6-5-7-9-15/h12H,5-11H2,1-4H3

InChI Key

IPMIINHVQIBTHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCCCC2)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The addition of a methyl group at position 7 (as in CAS 2059945-54-7) increases molecular weight slightly (283.41 vs. ~283.41 for the parent compound) and may influence steric interactions in receptor binding .
  • Fluorinated Derivatives : The difluoro-substituted analog (CAS 2306249-46-5) demonstrates how halogenation enhances metabolic stability and bioavailability .

Stability and Reactivity

  • Carbamate Stability : The tert-butyl group confers hydrolytic stability, making these compounds suitable for prolonged storage and handling in synthetic workflows. In contrast, derivatives lacking bulky substituents (e.g., methyl or tert-butyl) may exhibit reduced stability .
  • Hydrogen-Bonding Patterns : The 1-oxaspiro[4.5]decane core can participate in hydrogen-bonding networks, influencing crystallization behavior. This property is critical for optimizing pharmacokinetic profiles .

Biological Activity

Introduction

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is a chemical compound characterized by a unique spirocyclic structure, which includes a tert-butyl group, an N-methyl group, and a carbamate functional group. Its molecular formula is C15H27NO3, with a molecular weight of 269.38 g/mol. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its structural complexity and reactivity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. Standard organic chemistry techniques such as recrystallization and chromatography are often employed to purify the product and achieve high purity levels .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. Although detailed studies on these interactions remain sparse, preliminary findings suggest that the compound may modulate enzyme activity and influence various cellular processes.

Antitumor Potential

Recent studies have highlighted the antitumor potential of structurally related compounds within the class of N-substituted carbamates. For instance, various derivatives have been evaluated against cancer cell lines, showcasing significant cytotoxic effects:

Compound NameCell LineIC50 (µg/mL)Reference
Compound 15HEP 2Not specified
Compound 18A5495.9
Compound 54A5490.07

These findings indicate that modifications in the substituents can enhance biological activity, suggesting that this compound may exhibit similar properties.

The mechanism of action for this compound likely involves its ability to interact with specific enzymes or receptors within cells, potentially leading to alterations in cellular signaling pathways. While direct evidence for this compound's mechanism is limited, it aligns with observations made for other spirocyclic compounds that have demonstrated enzyme inhibition and modulation of signaling pathways related to cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberMolecular Weight (g/mol)Biological Activity
tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate2059974-73-9283.41Antitumor potential observed
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate2059965-71-6311.46Cytotoxic effects reported
tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate2060032-11-1Not specifiedUnder investigation

Case Studies

Case studies exploring the biological activity of related compounds have revealed various mechanisms through which these substances exert their effects:

  • Antitumor Activity : In one study, compounds similar to this compound were found to inhibit tumor growth in laryngeal carcinoma cell lines, demonstrating significant cytotoxicity .
  • Enzyme Inhibition : Another study indicated that certain derivatives acted as inhibitors for key enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic application .

Q & A

Q. How can the synthesis of tert-butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate be optimized for reproducibility?

Methodological Answer: The synthesis of spirocyclic carbamates often involves multi-step reactions with precise control of protecting groups and ring-closing strategies. Key steps include:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates .
  • Ring-closing via nucleophilic substitution : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor spirocycle formation. For example, acetonitrile reflux with anhydrous potassium carbonate has been effective for similar spiro compounds .
  • Catalyst selection : Palladium or nickel catalysts may enhance yields in cross-coupling steps for functionalized spiro scaffolds .

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, THF85–90
SpirocyclizationK₂CO₃, CH₃CN, reflux70–75
DeprotectionHCl/dioxane>95

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm spirocyclic geometry and Boc group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • X-ray Crystallography : Employ SHELX or OLEX2 for structure refinement. Mercury software can visualize hydrogen-bonding networks critical for crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Example Workflow :

Grow single crystals via slow evaporation in ethyl acetate/hexane.

Collect diffraction data (Cu-Kα radiation, 100 K).

Refine using SHELXL (R-factor < 0.05) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, analogous carbamates require:

  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile) and safety goggles compliant with OSHA/EN166 standards .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

Methodological Answer: Hydrogen bonds dictate solubility, melting point, and stability. Use graph-set analysis (Etter’s rules) to classify motifs:

  • Intramolecular H-bonds : Stabilize the spirocyclic conformation.
  • Intermolecular H-bonds : Form chains (C(4)) or rings (R₂²(8)) between carbonyl and amine groups .
    Case Study : A related spirocarbamate showed improved thermal stability due to a robust H-bond network (melting point >200°C) .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Q. Table 2: Computational Parameters for Drug-Likeness

ParameterPredicted ValueRelevance
LogP2.8Moderate lipophilicity
PSA45 ŲFavorable for membrane permeation
CYP2D6 InhibitionLowReduced metabolic liability

Q. How does structural modification of the spiro ring impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on spiro derivatives reveal:

  • Ring Size : 1-Oxaspiro[4.5] systems (vs. [5.5]) enhance conformational rigidity, improving target selectivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) at the 3-position increase metabolic stability .
    Experimental Design :

Synthesize analogs with varied ring sizes/substituents.

Test in vitro against target receptors (e.g., GPCRs).

Correlate activity with steric/electronic parameters (Hammett plots) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer: Discrepancies in unit cell parameters or space groups may arise from:

  • Polymorphism : Screen crystallization solvents (e.g., DMF vs. ethanol) .
  • Twinned Crystals : Use PLATON to detect twinning and re-refine data .
  • Disorder Modeling : Apply SHELXL’s PART instruction to refine disordered tert-butyl groups .

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